molecular formula C24H32N2O7 B5231098 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B5231098
M. Wt: 460.5 g/mol
InChI Key: CNFCSXGFZMWCHM-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both dimethoxy and ethoxy functional groups attached to a piperazine ring, which is further complexed with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2,5-dimethoxybenzyl chloride and 4-ethoxybenzyl chloride. These intermediates are then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimeth

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.C2H2O4/c1-4-27-20-7-5-18(6-8-20)16-23-11-13-24(14-12-23)17-19-15-21(25-2)9-10-22(19)26-3;3-1(4)2(5)6/h5-10,15H,4,11-14,16-17H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFCSXGFZMWCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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